For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Hydroxypiperidine: Chemical Properties, Structure, and Applications
This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of 3-Hydroxypiperidine, a pivotal heterocyclic compound in organic synthesis and pharmaceutical development.
Core Chemical Identity and Structure
3-Hydroxypiperidine is a six-membered heterocyclic organic compound. Its structure consists of a piperidine (B6355638) ring substituted with a hydroxyl group at the third carbon position.[1] This hydroxyl group, along with the secondary amine in the ring, dictates its chemical reactivity and physical properties.
Chemical Structure:
Caption: 2D Chemical Structure of 3-Hydroxypiperidine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | piperidin-3-ol[2] |
| CAS Number | 6859-99-0[1][3] |
| Molecular Formula | C₅H₁₁NO[1] |
| Molecular Weight | 101.15 g/mol [1] |
| SMILES | OC1CCCNC1[3] |
| InChI | 1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2[3] |
| InChIKey | BIWOSRSKDCZIFM-UHFFFAOYSA-N[3] |
Physicochemical Properties
3-Hydroxypiperidine is typically a white to light yellow crystalline powder or solid.[4][5] Its solubility in water and various organic solvents makes it a versatile reagent in different reaction media.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | White to light yellow crystalline powder and lumps[4] |
| Melting Point | 57-61 °C[3] |
| Boiling Point | 67-69 °C at 2 mmHg[6] |
| Density (Predicted) | 1.016 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 14.91 ± 0.20[4] |
| Solubility | Soluble in water (1 g/mL) and ethanol.[1][3] |
| Storage Temperature | 2-8°C[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Hydroxypiperidine.
Table 3: Spectroscopic Data Summary
| Technique | Data Highlights |
| ¹H NMR | Spectrum available.[7] |
| ¹³C NMR | Spectrum available.[2] |
| IR Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available.[2][8] |
| Mass Spectrometry (GC-MS) | m/z top peak: 44; 2nd highest: 30; 3rd highest: 57.[2] |
Synthesis and Reactivity
3-Hydroxypiperidine can be synthesized through various routes. A common laboratory and industrial method involves the catalytic hydrogenation of 3-hydroxypyridine. Another established method is the cyclization of 5-bromo-2-hydroxypentylamine hydrobromide.[4][6][9]
Caption: Common synthetic pathways to 3-Hydroxypiperidine.
Experimental Protocol: Synthesis via Cyclization
This protocol is adapted from established chemical literature.[4][6]
Objective: To synthesize 3-Hydroxypiperidine from 5-bromo-2-hydroxypentylamine hydrobromide.
Materials:
-
5-bromo-2-hydroxypentylamine hydrobromide (86.0g)
-
Sodium carbonate (15.0g)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Dissolve 86.0g of 5-bromo-2-hydroxypentylamine hydrobromide in 150mL of water in the reaction vessel.
-
Prepare a solution of 15.0g of sodium carbonate in 60mL of water.
-
Cool the reaction vessel to 10-15°C.
-
Add the sodium carbonate solution dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature at 10-15°C.
-
After the addition is complete, allow the mixture to react at approximately 15°C for 2 hours.
-
Increase the temperature to 30-40°C and continue the reaction for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the water.
-
Filter the concentrated mixture to remove precipitated salts and wash the filter cake with a small amount of cold water.
-
Continue to concentrate the mother liquor.
-
Purify the crude product by vacuum distillation to yield colorless, oily 3-hydroxypiperidine.
Applications in Drug Development and Organic Synthesis
3-Hydroxypiperidine is a valuable building block in medicinal chemistry and organic synthesis due to its bifunctional nature (secondary amine and secondary alcohol).
-
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Piperidine derivatives exhibit diverse biological activities, including antibacterial, antitumor, and anesthetic properties.[4][10] They are integral to drugs targeting neurological disorders, Alzheimer's disease, viral infections, and diabetes.[4][5]
-
Chiral Synthesis: The chiral variants, particularly (S)-1-Boc-3-hydroxypiperidine, are key intermediates for synthesizing high-value pharmaceuticals. A notable example is its use in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies.[11][12]
-
General Synthesis: It serves as a reactant for creating unsymmetrical ureas, piperidine nucleoside analogs, and substituted pyridines.[4]
Caption: Role of 3-Hydroxypiperidine as a versatile chemical intermediate.
Experimental Protocol: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine
This protocol outlines an enzymatic approach for the asymmetric reduction of a ketone precursor, a key step in producing chiral intermediates for pharmaceuticals.[13]
Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using a ketoreductase (KRED) and a co-factor regeneration system.
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH) for cofactor recycling
-
NADP⁺ (cofactor)
-
D-glucose
-
Phosphate buffer solution (PBS, e.g., 100 mM, pH 6.5)
-
Ethyl acetate (B1210297) for extraction
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare the reaction mixture in the vessel containing 100 mM PBS (pH 6.5).
-
Add the substrate, N-Boc-3-piperidone, to a final concentration of 100 g/L.
-
Add D-glucose (e.g., 130 g/L) which serves as the ultimate reductant for cofactor regeneration.
-
Add the cofactor NADP⁺ to a concentration of 0.2 g/L.
-
Introduce the biocatalysts: a suitable amount of KRED and GDH (e.g., as whole cells or cell-free extract).
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.
-
Monitor and maintain the pH at 6.5 throughout the reaction, for instance, by adding a NaOH solution.
-
The reaction progress can be monitored by techniques like TLC or HPLC.
-
Once the reaction reaches completion (typically >99% conversion), terminate the process.
-
Extract the product, (S)-N-Boc-3-hydroxypiperidine, from the aqueous reaction mixture using an organic solvent such as ethyl acetate.
-
The organic layers can be combined, dried, and concentrated to yield the final product.
Safety and Handling
3-Hydroxypiperidine is classified as a hazardous substance.
-
GHS Classification: It is known to cause severe skin burns and eye damage (H314).[2]
-
Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
-
Storage: It should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C, away from incompatible materials.[3]
This guide is intended for informational purposes for qualified professionals. Always refer to a comprehensive Safety Data Sheet (SDS) before handling 3-Hydroxypiperidine.
References
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypiperidine = 98.0 NT 6859-99-0 [sigmaaldrich.com]
- 4. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Hydroxypiperidine CAS#: 6859-99-0 [m.chemicalbook.com]
- 7. 3-Hydroxypiperidine(6859-99-0) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Hydroxypiperidine(6859-99-0) IR Spectrum [chemicalbook.com]
- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 10. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 11. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
